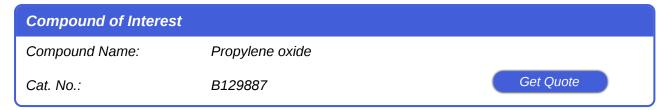


# The Evolution of Propylene Oxide Synthesis: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**Propylene oxide** (PO) is a cornerstone chemical intermediate, vital for the production of a vast array of polymers and industrial fluids, including polyurethanes, propylene glycols, and glycol ethers. The historical development of its synthesis has been a journey of continuous innovation, driven by the dual pursuits of enhanced efficiency and improved environmental stewardship. This technical guide provides an in-depth exploration of the core methodologies for **propylene oxide** synthesis, from the earliest commercial processes to the state-of-the-art technologies of today.

## The Chlorohydrin Process: The Genesis of Propylene Oxide Production

The chlorohydrin process, the first commercially successful route to **propylene oxide**, involves the reaction of propylene with chlorine in the presence of water to form propylene chlorohydrin, which is subsequently dehydrochlorinated with a base (typically calcium hydroxide or sodium hydroxide) to yield **propylene oxide**.[1][2]

## **Experimental Protocol:**

A detailed laboratory-scale synthesis based on the principles of the chlorohydrin process is as follows:

Step 1: Formation of Propylene Chlorohydrin

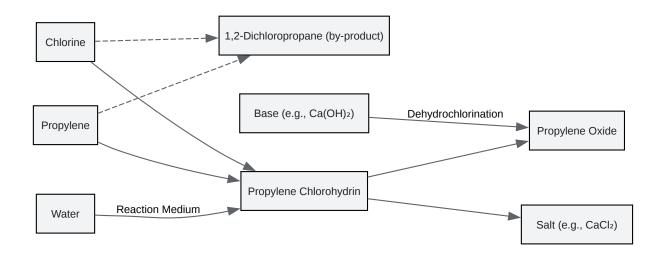


- In a jacketed glass reactor equipped with a stirrer, gas inlet, and pH probe, charge with deionized water.
- Cool the reactor to 10-20°C.
- Simultaneously bubble propylene gas and chlorine gas through the water at a controlled rate. The molar ratio of propylene to chlorine should be maintained in excess of 1:1 to minimize the formation of 1,2-dichloropropane.
- Maintain the pH of the reaction mixture between 4 and 7 by the controlled addition of a base, such as a dilute sodium hydroxide solution.
- Monitor the reaction progress by periodically analyzing the aqueous solution for the concentration of propylene chlorohydrin.

#### Step 2: Dehydrochlorination of Propylene Chlorohydrin

- Transfer the aqueous solution of propylene chlorohydrin to a distillation apparatus equipped with a dropping funnel.
- Slowly add a 10-15% solution of calcium hydroxide or sodium hydroxide to the chlorohydrin solution while gently heating.
- The propylene oxide formed will distill over as an azeotrope with water.
- Collect the distillate and separate the propylene oxide from the aqueous layer. Further purification can be achieved by fractional distillation.





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Caption: The Chlorohydrin Process for **Propylene Oxide** Synthesis.

## **Co-production Methods: An Economic Symbiosis**

The 1970s witnessed the advent of co-production processes, which generate a valuable co-product alongside **propylene oxide**, thereby enhancing the economic viability of the operation. [3][4][5] These methods are based on the epoxidation of propylene with an organic hydroperoxide.

## Propylene Oxide/Styrene Monomer (PO/SM) Process

In the PO/SM process, ethylbenzene is first oxidized to ethylbenzene hydroperoxide. This hydroperoxide then epoxidizes propylene to **propylene oxide**, with 1-phenylethanol formed as an intermediate, which is subsequently dehydrated to produce styrene monomer.[6][7] Molybdenum-based catalysts are typically employed for the epoxidation step.[6]

## **Experimental Protocol:**

A representative laboratory procedure for the PO/SM process is outlined below:

Step 1: Ethylbenzene Oxidation



- In a three-necked flask equipped with a reflux condenser, thermometer, and gas inlet, charge ethylbenzene.
- Heat the ethylbenzene to 130-150°C.
- Bubble air or oxygen through the liquid while stirring. The reaction is typically carried out without a catalyst, but sometimes a small amount of a radical initiator is used.
- Monitor the formation of ethylbenzene hydroperoxide by titration.

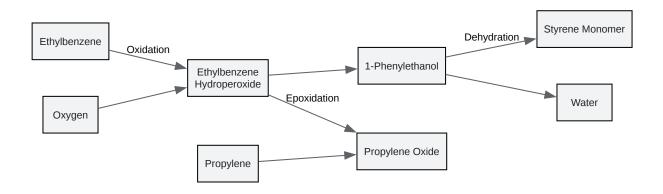
#### Step 2: Propylene Epoxidation

- In a high-pressure autoclave, charge the ethylbenzene hydroperoxide solution obtained in the previous step and a molybdenum-based catalyst (e.g., molybdenum naphthenate).
- Pressurize the autoclave with propylene to the desired pressure.
- Heat the mixture to 90-130°C and maintain for several hours.
- Monitor the consumption of the hydroperoxide and the formation of propylene oxide and 1phenylethanol via gas chromatography (GC).

#### Step 3: Dehydration of 1-Phenylethanol

- After the epoxidation is complete, the reaction mixture is distilled to separate the propylene oxide.
- The remaining mixture containing 1-phenylethanol is then passed through a heated tube furnace packed with a dehydration catalyst (e.g., alumina) at 250-350°C to produce styrene.
- The styrene is then purified by distillation.





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Caption: The PO/SM Co-production Process.

## Propylene Oxide/tert-Butyl Alcohol (PO/TBA) Process

Similar to the PO/SM process, the PO/TBA process utilizes an organic hydroperoxide, in this case, tert-butyl hydroperoxide (TBHP), derived from the oxidation of isobutane.[3] The TBHP then epoxidizes propylene to **propylene oxide**, co-producing tert-butyl alcohol (TBA).[3]

## **Experimental Protocol:**

A general laboratory procedure for the PO/TBA process is as follows:

#### Step 1: Isobutane Oxidation

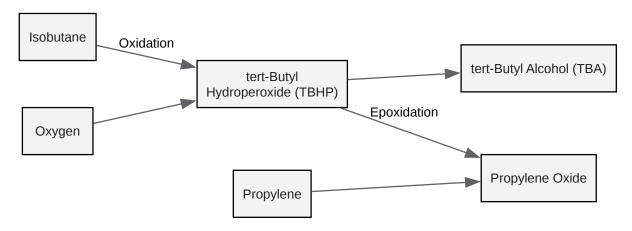
- In a high-pressure reactor, charge liquid isobutane.
- Introduce air or oxygen and heat the reactor to 120-140°C at a pressure of 3-4 MPa.
- The reaction is typically autocatalytic but can be initiated with a small amount of a radical initiator.
- The reaction is stopped at a moderate conversion to maintain high selectivity to TBHP.

#### Step 2: Propylene Epoxidation



- In a separate reactor, the TBHP solution from the previous step is mixed with propylene in the presence of a soluble molybdenum or a heterogeneous titanium-silica catalyst.
- The reaction is carried out at 90-130°C and 1.5-6 MPa.
- The reaction progress is monitored by measuring the concentration of TBHP, propylene oxide, and TBA.
- After the reaction, the propylene oxide is separated by distillation. The co-product, TBA,
   can be dehydrated to isobutylene or used to produce MTBE.

## **Reaction Pathway:**



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Caption: The PO/TBA Co-production Process.

### **Sumitomo Cumene-Based Process**

A significant advancement in co-product-free **propylene oxide** synthesis was the development of the Sumitomo cumene process.[8] In this method, cumene is oxidized to cumene hydroperoxide (CHP), which then epoxidizes propylene to **propylene oxide** and  $\alpha$ , $\alpha$ -dimethylbenzyl alcohol (DMBA). The DMBA is then hydrogenated back to cumene and recycled, resulting in a process where the only net reactants are propylene and oxygen.[6][9]

## **Experimental Protocol:**

A laboratory-scale representation of the Sumitomo process involves the following steps:



#### Step 1: Cumene Oxidation

- In a glass reactor equipped with a stirrer, condenser, and gas inlet, charge cumene and an aqueous sodium carbonate solution to maintain an alkaline pH.[10]
- Heat the mixture to 80-120°C.
- Bubble air through the mixture at a controlled flow rate while stirring.[10]
- Monitor the formation of cumene hydroperoxide.

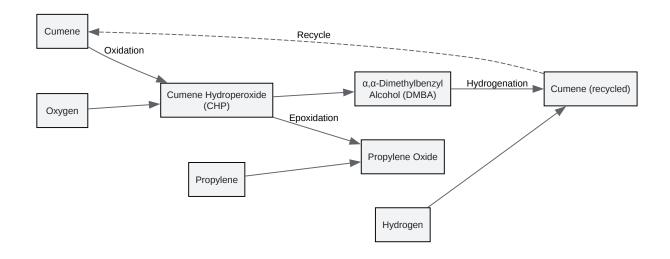
#### Step 2: Propylene Epoxidation

- In an autoclave, charge the cumene hydroperoxide solution and a proprietary titanosilicate catalyst.[10]
- Introduce liquefied propylene to the desired pressure.
- Heat the reactor to 80-100°C with vigorous stirring.[10]
- After the reaction, **propylene oxide** is separated by distillation.

#### Step 3: Hydrogenation of DMBA

- The remaining mixture containing DMBA is transferred to a hydrogenation reactor.
- A hydrogenation catalyst (e.g., copper-based) is added.
- The reactor is pressurized with hydrogen and heated to facilitate the conversion of DMBA back to cumene.
- The recovered cumene is then purified and recycled to the oxidation step.





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Caption: The Sumitomo Cumene-Based Process.

## Direct Oxidation Methods: The Pursuit of a Greener Route

The quest for a more sustainable and atom-economical process has led to the development of direct oxidation methods, which avoid the generation of co-products and the use of chlorine.

## Hydrogen Peroxide to Propylene Oxide (HPPO) Process

The HPPO process is a landmark achievement in green chemistry, utilizing hydrogen peroxide as the oxidant to convert propylene to **propylene oxide** with water as the only by-product.[11] The reaction is catalyzed by titanium silicalite-1 (TS-1), a shape-selective zeolite catalyst.[12]

## **Experimental Protocol:**

A typical laboratory-scale HPPO synthesis is performed as follows:

Catalyst Preparation (TS-1):

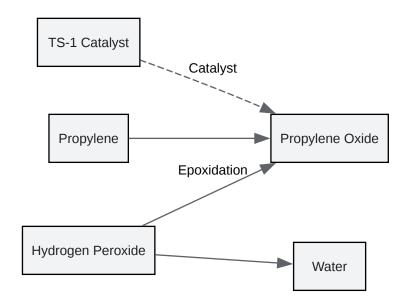


- Prepare a synthesis solution containing a silica source (e.g., tetraethyl orthosilicate), a titanium source (e.g., tetrabutyl orthotitanate), a template (e.g., tetrapropylammonium hydroxide), and water.
- Heat the mixture in an autoclave under hydrothermal conditions (e.g., 175°C for several days) to crystallize the TS-1 zeolite.
- The resulting solid is filtered, washed, dried, and calcined to remove the template.

#### Propylene Epoxidation:

- In a high-pressure reactor, suspend the TS-1 catalyst in a solvent, typically methanol.
- Introduce liquid propylene into the reactor.
- Slowly feed an aqueous solution of hydrogen peroxide (30-50 wt%) into the reactor at a controlled rate to manage the exothermic reaction.
- Maintain the reaction temperature at 40-60°C and the pressure high enough to keep propylene in the liquid phase.
- Monitor the conversion of hydrogen peroxide and the formation of **propylene oxide**.
- After the reaction, the catalyst is filtered off, and the propylene oxide is separated from the solvent and water by distillation.





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Caption: The HPPO Process for **Propylene Oxide** Synthesis.

### **Direct Oxidation with Molecular Oxygen**

The direct gas-phase epoxidation of propylene with molecular oxygen is considered the "holy grail" of **propylene oxide** synthesis due to its potential for high atom economy and the use of a cheap and abundant oxidant. However, this route has proven to be challenging due to the propensity for complete combustion of propylene. Research has focused on developing highly selective catalysts, with promising results seen with silver-based catalysts on various supports and, more recently, with gold catalysts supported on titanosilicates.[13][14]

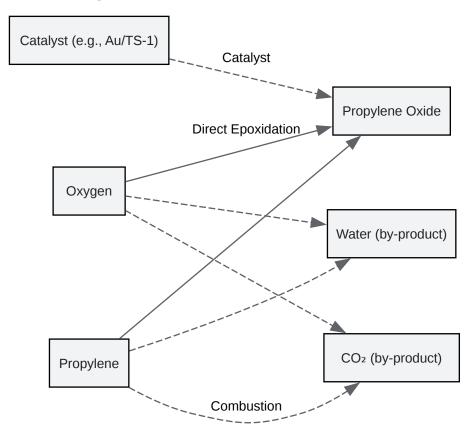
## Experimental Protocol (Representative Gas-Phase Oxidation):

- A fixed-bed reactor is packed with the catalyst (e.g., Au/TS-1).
- A feed gas mixture of propylene, oxygen, and an inert gas (e.g., nitrogen or helium) is passed through the reactor. Hydrogen is often co-fed to promote the in-situ formation of an active hydroperoxy species.
- The reactor is heated to the desired temperature (e.g., 150-250°C).



The product stream is analyzed by online gas chromatography to determine the conversion
of propylene and the selectivity to propylene oxide and other products like CO2 and
acrolein.

## **Reaction Pathway:**



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Caption: Direct Oxidation of Propylene with Molecular Oxygen.

# Quantitative Comparison of Propylene Oxide Synthesis Methods

The following tables summarize key quantitative data for the different **propylene oxide** synthesis methods, allowing for a direct comparison of their performance and characteristics.

Table 1: Reaction Conditions



Process	Temperature (°C)	Pressure (MPa)	Catalyst
Chlorohydrin	35 - 50	Atmospheric	None (for chlorohydrin formation)
PO/SM	90 - 130	1.5 - 6.0	Molybdenum-based
PO/TBA	90 - 130	1.5 - 6.0	Molybdenum-based or Ti-SiO <sub>2</sub>
Sumitomo Cumene	80 - 120 (Oxidation), 80-100 (Epoxidation)	Atmospheric (Oxidation), Elevated (Epoxidation)	Titanosilicate
НРРО	40 - 60	2.0 - 3.5	Titanium Silicalite-1 (TS-1)
Direct Oxidation (Gas)	150 - 250	Atmospheric	Au/TS-1, Ag-based

Note: These are typical ranges and can vary depending on the specific industrial implementation.

Table 2: Performance Metrics



Process	Propylene Conversion (%)	Propylene Oxide Selectivity (%)	Key By- products/Co- products
Chlorohydrin	~90-95 (overall)	~90	1,2-Dichloropropane, Dichloroisopropyl ether, large volumes of saltwater[2][15]
PO/SM	High	>90	Styrene Monomer (co- product)
PO/TBA	High	~90	tert-Butyl Alcohol (co- product)[14]
Sumitomo Cumene	High	>95[14]	None (DMBA is recycled)
НРРО	High (based on H <sub>2</sub> O <sub>2</sub> )	>95[11]	Water
Direct Oxidation (Gas)	Low to Moderate	Variable (can be high)	CO <sub>2</sub> , Acrolein

### Conclusion

The historical development of **propylene oxide** synthesis methods showcases a clear trajectory towards more sustainable and efficient chemical manufacturing. While the chlorohydrin and co-production processes were instrumental in establishing the global **propylene oxide** market, the environmental and economic pressures have spurred the development of cleaner technologies. The HPPO process represents the current state-of-the-art in terms of environmental performance, and the ongoing research into direct oxidation with molecular oxygen holds the promise of an even more atom-economical and sustainable future for this vital chemical intermediate. For researchers and professionals in drug development and related fields, understanding the intricacies of these synthesis routes is crucial for appreciating the provenance of key starting materials and for driving further innovation in green chemistry.

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- To cite this document: BenchChem. [The Evolution of Propylene Oxide Synthesis: A
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